undeca-1,5-dien-3-ol
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Overview
Description
Undeca-1,5-dien-3-ol: is an organic compound with the molecular formula C₁₁H₂₀O . It is a member of the class of compounds known as alkenols, which are alkenes containing a hydroxyl group. This compound is characterized by the presence of two double bonds and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Undeca-1,5-dien-3-ol: One common method for preparing this compound is through the dehydration of this compound. This process involves the removal of water molecules from the precursor compound under controlled conditions.
1,6-Conjugate Addition Initiated Formal [4+2] Annulation: Another synthetic route involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. This method provides access to spiro[5.5]undeca-1,4-dien-3-one scaffolds, which can be further transformed into this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and advanced separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undeca-1,5-dien-3-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and strong nucleophiles.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted al
Properties
CAS No. |
56722-23-7 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undeca-1,5-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3 |
InChI Key |
JYWXEBALSPBIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=C)O |
Origin of Product |
United States |
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